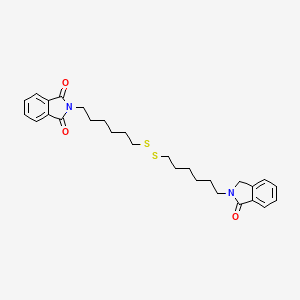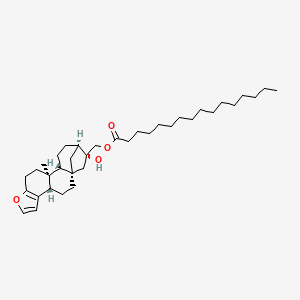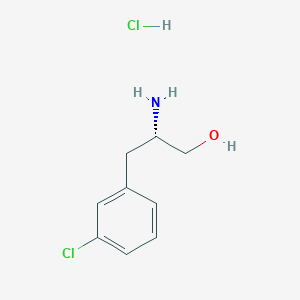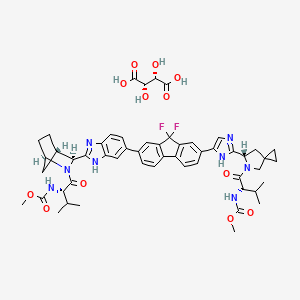
2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione
Overview
Description
This compound is a derivative of isoindoline-1,3-dione . It is related to the class of compounds known as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives . These compounds have been studied for their potential in medical applications, particularly in the treatment of certain blood disorders .
Molecular Structure Analysis
The molecular formula of the compound is C28H34N2O3S2 . The structure includes an isoindoline-1,3-dione moiety, a hexyl chain, and a disulfanyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 510.71 . It should be stored in a dry environment at 2-8°C . Other specific physical and chemical properties are not provided in the search results.Mechanism of Action
While the exact mechanism of action for this specific compound is not provided, lenalidomide, a related compound, is known to act as a ligand of ubiquitin E3 ligase cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . This mechanism could potentially be similar for the compound .
Future Directions
The compound and its derivatives have potential in the treatment of blood disorders such as sickle cell disease and β-thalassemia . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in preclinical and clinical studies.
properties
IUPAC Name |
2-[6-[6-(3-oxo-1H-isoindol-2-yl)hexyldisulfanyl]hexyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3S2/c31-26-23-14-6-5-13-22(23)21-29(26)17-9-1-3-11-19-34-35-20-12-4-2-10-18-30-27(32)24-15-7-8-16-25(24)28(30)33/h5-8,13-16H,1-4,9-12,17-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZLJVCXUGKBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCCCCSSCCCCCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856770 | |
| Record name | 2-(6-{[6-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]disulfanyl}hexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83626-78-2 | |
| Record name | 2-(6-{[6-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]disulfanyl}hexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)-2-ethylphenyl]acetamide](/img/structure/B1513146.png)
![Methyl 6-nitrobenzo[b]thiophene-3-carboxylate](/img/structure/B1513147.png)








![(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B1513182.png)


![(2,7,13-Triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate](/img/structure/B1513199.png)